molecular formula C10H10BrN3O2S B1372381 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide CAS No. 1187385-99-4

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

Cat. No.: B1372381
CAS No.: 1187385-99-4
M. Wt: 316.18 g/mol
InChI Key: GZCNMHICQSIDTQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the sulfonamide group attaches to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCNMHICQSIDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675294
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-99-4
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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